1,3-Di(benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole
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Overview
Description
1,3-Di(benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure with benzenesulfonyl groups and a pyridinyl group attached to the indole core, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Benzenesulfonyl Groups: The benzenesulfonyl groups can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki coupling, using a pyridinyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1,3-Di(benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Di(benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Di(benzenesulfonyl)-1H-indole: Lacks the pyridinyl group, making it less versatile in certain applications.
2-(Pyridin-2-yl)-1H-indole: Lacks the benzenesulfonyl groups, affecting its chemical reactivity and biological activity.
Uniqueness
1,3-Di(benzenesulfonyl)-2-(pyridin-2-yl)-1H-indole is unique due to the presence of both benzenesulfonyl and pyridinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88207-55-0 |
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Molecular Formula |
C25H18N2O4S2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1,3-bis(benzenesulfonyl)-2-pyridin-2-ylindole |
InChI |
InChI=1S/C25H18N2O4S2/c28-32(29,19-11-3-1-4-12-19)25-21-15-7-8-17-23(21)27(24(25)22-16-9-10-18-26-22)33(30,31)20-13-5-2-6-14-20/h1-18H |
InChI Key |
OIXTTWNYHNIIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
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